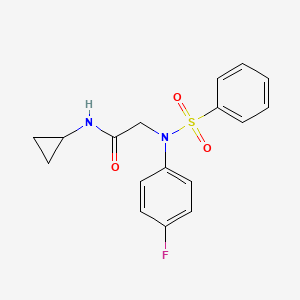
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide works by selectively binding to the active site of BTK, thereby preventing its activation and subsequent downstream signaling. This leads to decreased proliferation and survival of B-cells, and ultimately, tumor regression. This compound has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in preclinical models. This compound has also been shown to inhibit the activation of mast cells, which are involved in allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide as a therapeutic agent. One area of interest is the combination of this compound with other anti-cancer agents, such as venetoclax, to enhance its efficacy. Another area of interest is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK is also involved in the pathogenesis. Additionally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, is an area of active research.
Synthesemethoden
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide involves several steps, including the preparation of 3-(5-ethyl-2-furyl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile to form the intermediate amide, which is subsequently converted to this compound through a series of reactions involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(5-ethyl-2-furyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, and has shown potent anti-tumor activity both in vitro and in vivo. In a study published in the journal Blood, this compound was shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of CLL and NHL cells. This compound was also found to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-12-7-8-13(22-12)9-10-17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-8H,2-6,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWSHZONMYYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)



![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)

![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)

![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
